(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

AMPA receptor Radioligand binding Ionotropic glutamate receptor

(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid (CAS 1849551-70-7, also designated compound 6a in the primary medicinal chemistry literature) is a synthetic non-proteinogenic α-amino acid belonging to the 1,2,3-triazolyl amino acid class. With molecular formula C₆H₁₀N₄O₂ and a molecular weight of 170.17 g/mol, this compound features a 2-methyl-2H-1,2,3-triazole ring in place of the isoxazole heterocycle found in the prototypical AMPA receptor agonist (S)-AMPA.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
Cat. No. B13334227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)CC(C(=O)O)N
InChIInChI=1S/C6H10N4O2/c1-10-8-3-4(9-10)2-5(7)6(11)12/h3,5H,2,7H2,1H3,(H,11,12)/t5-/m0/s1
InChIKeyDAIQGFKGBKDJBM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid – A Selective AMPA Receptor Ligand Scaffold for Ionotropic Glutamate Receptor Probe Development


(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid (CAS 1849551-70-7, also designated compound 6a in the primary medicinal chemistry literature) is a synthetic non-proteinogenic α-amino acid belonging to the 1,2,3-triazolyl amino acid class [1]. With molecular formula C₆H₁₀N₄O₂ and a molecular weight of 170.17 g/mol, this compound features a 2-methyl-2H-1,2,3-triazole ring in place of the isoxazole heterocycle found in the prototypical AMPA receptor agonist (S)-AMPA [1][2]. It was initially characterised as a selective competitive ligand for the AMPA subclass of ionotropic glutamate receptors (iGluRs), exhibiting negligible binding to NMDA and kainate receptors at concentrations up to 100 μM [1]. The (S)-enantiomer is the pharmacologically active form and is commercially available from specialist chemical suppliers at research-grade purity (typically 95%) .

Why (2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic Acid Cannot Be Interchanged with Other Triazole-Containing AMPA Ligands


The 1,2,3-triazolyl amino acid scaffold is highly sensitive to subtle structural modifications: the presence or absence of a single hydroxyl group, the position of the N-methyl substituent on the triazole ring, and the regiochemistry of amino acid attachment all produce qualitatively different pharmacological profiles [1]. Compound 6a (the target compound) lacks the 5-hydroxy substituent that defines the more extensively characterised analogue 6b ((S)-2-amino-3-(2-methyl-5-hydroxy-2H-1,2,3-triazol-4-yl)propanoic acid). This single structural difference shifts AMPA receptor binding affinity, alters the subunit selectivity ratio, and — critically — may determine whether the compound functions as a silent competitive binder or a partial agonist [1]. Earlier-generation 1,4- and 1,5-disubstituted triazolyl amino acids (e.g., compounds 11 and 14 from Stanley et al., 2010) exhibit AMPA IC₅₀ values of 63 μM and 49 μM respectively, making them approximately 35–45-fold weaker binders than compound 6a [2]. Generic substitution among these analogues without direct comparative binding and functional data therefore carries a substantial risk of obtaining qualitatively different pharmacological outcomes [1][2].

Quantitative Differentiation Evidence for (2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic Acid


AMPA Receptor Binding Affinity: Compound 6a vs. (S)-AMPA, 5-Hydroxy Analogue 6b, and Regioisomer 7a

In a direct competitive radioligand binding assay using [³H]AMPA on rat cortical synaptosomes, compound 6a displaced [³H]AMPA with an IC₅₀ of 1.4 μM, representing a 100-fold lower affinity than (S)-AMPA itself (IC₅₀ = 0.039 μM) [1]. The 5-hydroxy analogue 6b exhibited modestly higher affinity (IC₅₀ = 0.98 μM), while the N1-methyl regioisomer 7a was approximately 2.2-fold weaker (IC₅₀ = 3.1 μM) [1]. These data establish that the absence of the 5-hydroxy group in 6a produces a measurable reduction in binding affinity relative to 6b, but that 6a retains significantly greater potency than earlier-generation triazolyl amino acids (compounds 11 and 14: IC₅₀ = 63 μM and 49 μM, respectively) [2].

AMPA receptor Radioligand binding Ionotropic glutamate receptor

AMPA Receptor Subunit Selectivity: GluA2 Preference of Compound 6a Compared with (S)-AMPA and 6b

At recombinant homomeric rat AMPA receptor subtypes expressed in Xenopus oocytes, compound 6a exhibited a rank order of affinity of GluA2(R)o (Ki = 1.87 μM) > GluA4o (Ki = 4.08 μM) ≈ GluA3o (Ki = 4.98 μM) > GluA1o (Ki = 15.7 μM), yielding an approximately 8.4-fold preference for GluA2 over GluA1 [1]. In contrast, (S)-AMPA displayed sub-nanomolar to low nanomolar Ki values across all four subunits (GluA1o 0.022 μM; GluA2(R)o 0.017 μM; GluA3o 0.021 μM; GluA4o 0.040 μM) with negligible subunit discrimination (≤2.4-fold range) [1]. The 5-hydroxy analogue 6b showed a sharper GluA2/GluA1 selectivity ratio of approximately 12.7-fold (GluA2(R)o Ki = 0.71 μM vs. GluA1o Ki = 9.02 μM) but with overall higher affinity across all subunits [1].

AMPA receptor subunits GluA2 selectivity Recombinant receptor pharmacology

Selectivity for AMPA Receptors over NMDA and Kainate Receptors

Compound 6a was essentially inactive at both NMDA and kainate (KA) receptors in radioligand binding assays at concentrations up to 100 μM ([³H]KA IC₅₀ > 100 μM; [³H]CGP39653 Ki > 100 μM) [1]. This clean selectivity profile for AMPA receptors mirrors that of (S)-AMPA (KA IC₅₀ > 100 μM; NMDA Ki > 100 μM) and the 5-hydroxy analogue 6b (KA IC₅₀ > 100 μM; NMDA Ki > 100 μM) [1]. However, (S)-glutamate, the endogenous agonist, binds to all three iGluR classes (AMPA IC₅₀ = 0.34 μM; KA IC₅₀ = 0.38 μM; NMDA Ki = 0.20 μM) [1], making 6a a superior tool compound when AMPA-restricted pharmacology is required.

iGluR subtype selectivity NMDA receptor Kainate receptor

Structural Differentiation: Absence of 5-Hydroxy Group as a Key Motif Distinguishing 6a from 6b and Defining Physicochemical Profile

Compound 6a ((2S)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid) differs from compound 6b ((2S)-2-amino-3-(2-methyl-5-hydroxy-2H-1,2,3-triazol-4-yl)propanoic acid) by the absence of a hydroxyl substituent at the 5-position of the triazole ring [1]. In 6b, the 5-OH group was deliberately introduced as a bioisosteric replacement for the distal carboxylic acid of (S)-glutamate, enabling an additional hydrogen-bonding interaction with the receptor binding pocket [1]. The crystal structure of the GluA2 ligand-binding domain (S1S2J) in complex with 6b (PDB 6Q60, resolution 1.55 Å) confirms that the 5-OH group engages specific polar contacts within the agonist binding cleft [2]. Compound 6a, lacking this hydroxyl, is expected to exhibit a reduced hydrogen-bond donor count (2 HBD for 6a vs. 3 HBD for 6b, based on structural prediction) and a correspondingly different logP and aqueous solubility profile, although experimental physicochemical data remain unpublished at the time of writing.

Bioisosterism Triazole scaffold Hydrogen bonding

Binding Affinity Improvement over First-Generation 1,4- and 1,5-Disubstituted Triazolyl Amino Acids

The first-generation 1,2,3-triazolyl amino acids reported by Stanley et al. (2010) included compounds 11 (1,4-disubstituted) and 14 (1,5-disubstituted), which exhibited AMPA receptor IC₅₀ values of 63 μM [95% CI: 54–74 μM] and 49 μM [95% CI: 44–55 μM], respectively, in the same [³H]AMPA displacement assay format subsequently used to evaluate 6a [1]. Compound 6a (IC₅₀ = 1.4 μM) therefore represents an approximately 35-fold improvement over compound 14 and a 45-fold improvement over compound 11 [1][2]. This marked potency enhancement is attributable to the simplified N2-methyl-1,2,3-triazole regiochemistry of 6a, which positions the triazole ring more favourably for interactions within the AMPA binding pocket compared to the 1,4- and 1,5-disubstituted congeners that carry additional substituent bulk [2].

Triazolyl amino acid SAR Scaffold optimisation AMPA competitive binding

Functional Profiling Divergence: Binding Affinity vs. Agonist Efficacy Contrast Between 6a and 6b

While compound 6b has been functionally characterised as a partial agonist at homomeric GluA2(Q)i receptors expressed in Xenopus oocytes (EC₅₀ = 65 ± 6 μM; I_max = 0.863 relative to glutamate I_max = 1.000), the functional activity of 6a has not been explicitly reported in the same assay system [1]. The binding data (IC₅₀ = 1.4 μM for 6a vs. 0.98 μM for 6b) indicate comparable occupancy potential, yet the absence of the 5-OH group raises the possibility that 6a may exhibit a different efficacy profile — potentially as a competitive antagonist or a very weak partial agonist — rather than the partial agonism documented for 6b [1]. This binding–function divergence is a recognised phenomenon in iGluR pharmacology, where competitive binding does not predict intrinsic efficacy [2]. Direct comparative functional data for 6a are not available in the published literature.

AMPA receptor partial agonism Electrophysiology GluA2 oocyte assay

Recommended Application Scenarios for (2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic Acid Based on Evidence Profile


AMPA Receptor Competitive Radioligand Binding Assays Requiring Selective but Moderate-Affinity Probe

Compound 6a (IC₅₀ = 1.4 μM at AMPA receptors, with >100 μM inactivity at NMDA and kainate receptors) is well-suited as a reference competitive ligand in [³H]AMPA displacement assays where sub-micromolar potency is not essential and where complete iGluR subtype selectivity must be maintained [1]. Its approximately 35–45-fold potency advantage over the first-generation triazolyl amino acids 11 and 14 (IC₅₀ = 63 μM and 49 μM) reduces the mass of compound required per assay plate, improving cost efficiency in medium-to-high-throughput screening formats [2]. Researchers should use (S)-AMPA (IC₅₀ = 0.039 μM) as the high-affinity reference comparator within the same assay platform [1].

Structure–Activity Relationship (SAR) Expansion Around the Triazole Core Without 5-OH Bioisosteric Interference

Because 6a lacks the 5-hydroxy substituent that in 6b serves as a bioisostere for the distal carboxylic acid of glutamate, it provides a simplified triazole scaffold for systematic SAR expansion [1]. Medicinal chemistry teams can elaborate substituents at the triazole 5-position, N1-position, or the α-carbon of the amino acid without the confounding influence of a pre-existing H-bond donor at C5. This scaffold minimalism is particularly valuable for fragment-based drug design or for probing the steric and electronic tolerance of the AMPA receptor orthosteric site, as the 6b-GluA2 co-crystal structure (PDB 6Q60) provides a structural template for designing modifications [3].

Subunit-Selective Pharmacology Studies Exploiting GluA2/GluA1 Discrimination

The approximately 8.4-fold preference of 6a for GluA2(R)o (Ki = 1.87 μM) over GluA1o (Ki = 15.7 μM) provides a defined selectivity window that is absent in (S)-AMPA (≤2.4-fold discrimination) and intermediate between (S)-AMPA and the more strongly GluA2-preferring 6b (12.7-fold) [1]. This intermediate selectivity profile makes 6a a useful pharmacological tool for experiments designed to dissect the contributions of GluA2-containing vs. GluA1-containing AMPA receptor populations to synaptic responses, particularly in recombinant systems where subunit composition can be controlled [1].

Negative Control or Chemical Probe for Functional Studies Involving the 5-Hydroxy Series

Given that 6b has been functionally validated as a partial agonist (EC₅₀ = 65 μM; I_max = 0.863 at GluA2(Q)i) while 6a lacks characterised functional activity, 6a can serve as a structurally matched negative control or comparator in electrophysiological experiments designed to isolate the contribution of the 5-OH motif to agonist efficacy [1]. Researchers comparing 6a and 6b in parallel can directly attribute any observed differences in channel activation to the presence or absence of the hydroxyl group, enabling clean structure–function dissection [1].

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